molecular formula C19H20IN3O3 B11696156 N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11696156
M. Wt: 465.3 g/mol
InChI Key: POACSIDEYYXJKX-CIAFOILYSA-N
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Description

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methoxy group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common approach is to start with the iodination of 2-methylphenyl compounds, followed by the introduction of the hydrazinecarbonyl group through a condensation reaction with hydrazine derivatives. The final step often involves the formation of the propanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-IODO-2-METHYLPHENYL)ACETAMIDE
  • N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
  • N-(4-IODO-2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ACETAMIDE

Uniqueness

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H20IN3O3/c1-13-11-15(20)5-8-17(13)22-18(24)9-10-19(25)23-21-12-14-3-6-16(26-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

POACSIDEYYXJKX-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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